molecular formula C27H30ClN7O2 B608915 Mutant EGFR inhibitor CAS No. 1421373-62-7

Mutant EGFR inhibitor

Cat. No. B608915
M. Wt: 520.034
InChI Key: SUPQPCQJBYPRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of these inhibitors involves complex chemical processes. For instance, the compound ASK120067, a novel inhibitor of EGFR T790M, was identified through various antitumor activities and potential resistance mechanism studies . The development of these inhibitors often involves the use of machine learning models and guide subsequent inhibitor synthesis .


Molecular Structure Analysis

The molecular structure of these inhibitors is designed to specifically target and bind to the ATP-binding site of the EGFR enzyme . The structure of these inhibitors is often determined through computational methods, including molecular docking and dynamics simulations .


Physical And Chemical Properties Analysis

The physical and chemical properties of these inhibitors are often determined through in silico and in vitro studies . These properties are crucial for understanding the drug’s efficacy and potential side effects.

Scientific Research Applications

  • Treatment of EGFR-Mutant NSCLC : EGFR-tyrosine kinase inhibitors (TKIs) monotherapy and combined with chemotherapy or anti-angiogenesis drugs have significantly prolonged survival in patients with EGFR-mutant NSCLC. However, disease progression due to acquired resistance to EGFR-TKIs is a common challenge. Research is focusing on uncommon EGFR mutation subtypes, brain metastases, and EGFR TKI-based combination therapy (Lu, Jie, & Wu, 2022).

  • Selective Inhibition of Mutant EGFR : Research has been conducted on identifying high-affinity irreversible inhibitors targeting oncogenic EGFR mutants with selectivity over wild-type EGFR. For example, PF-06747775 is a clinical candidate being evaluated in phase-I trials for mutant EGFR-driven NSCLC (Planken et al., 2017).

  • Genomic Applications in Pulmonary Malignancies : Genomic alterations in NSCLC, including EGFR mutations, have been intensively researched, leading to personalized therapy approaches with EGFR-directed TKIs (Büttner, Odenthal, & Merkelbach-Bruse, 2018).

  • Understanding and Overcoming Resistance : The development of secondary EGFR mutations, such as the gatekeeper T790M mutation, is a major factor in resistance to first-generation EGFR inhibitors. Novel inhibitors targeting this mutation have been researched to overcome this issue (Zhou et al., 2009).

  • EGFR Mutations Activating Anti-Apoptotic Pathways : Mutant EGFRs selectively activate pathways promoting cell survival. Targeting these pathways may contribute to the efficacy of EGFR inhibitors like gefitinib (Sordella, Bell, Haber, & Settleman, 2004).

  • Role in Brain Metastases Management : EGFR inhibitors with activity in the central nervous system (CNS) are being studied for managing brain metastases in EGFR mutant lung cancers. These studies assess whether targeted therapy can be used in combination with or in lieu of radiation (Khandekar, Piotrowska, Willers, & Sequist, 2018).

  • Combination with Immune Checkpoint Inhibitors : Research is exploring the application of immune checkpoint inhibitors (ICIs) in combination with EGFR TKIs for EGFR-mutant NSCLC. This approach aims to address the limitations of ICIs when used as monotherapy in these cases (Jin et al., 2020).

Safety And Hazards

While these inhibitors have shown effectiveness in treating certain cancers, they can also have side effects, including skin rashes and dryness, and diarrhea . It’s important for patients to be monitored closely while taking these medications to manage any potential side effects .

Future Directions

The development of third-generation EGFR inhibitors that can overcome resistance to first-generation inhibitors is a major focus of current research . Additionally, the development of dual inhibitors targeting EGFR and other proteins is being explored as a potential strategy to overcome resistance .

properties

IUPAC Name

N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPQPCQJBYPRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant EGFR inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.